4,15-Diacetylverrucarol

Description

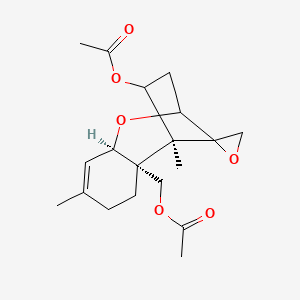

Classification and Structural Context of 4,15-Diacetylverrucarol as a Macrocyclic Type D Trichothecene (B1219388)

Trichothecenes are a diverse group of over 200 sesquiterpenoid mycotoxins produced by various fungi, including species from the genera Fusarium, Myrothecium, and Stachybotrys. mdpi.commdpi.com These compounds all share a common structural feature: a tetracyclic 12,13-epoxytrichothec-9-ene (B1214510) (EPT) core. mdpi.commdpi.com The broader family of trichothecenes is categorized into four main types—A, B, C, and D—based on the substitution patterns on this core structure. mdpi.comwikipedia.org

This compound falls under the classification of a Type D trichothecene. mdpi.comekb.eg This classification is distinguished by the presence of a macrocyclic ring that connects the C-4 and C-15 positions of the trichothecene core through a diester or triester linkage. mdpi.comnih.gov This macrocyclic structure sets them apart from the "simple" trichothecenes of types A, B, and C. mdpi.com

Chemically, this compound is an acetate (B1210297) derivative of verrucarol (B1203745). wikipedia.org Its structure consists of the verrucarol backbone with two acetyl groups esterified at the C-4 and C-15 positions. wikipedia.orgekb.eg This compound is produced by fungi such as Myrothecium verrucaria and Dactylobotrys graminicola. wikipedia.orgnih.gov

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2R,2′S,4R,5S,5aR,9aR)-5a-[(Acetyloxy)methyl]-5,8-dimethyl-2,3,4,5,5a,6,7,9a-octahydrospiro[ mdpi.comnih.govmethano acs.orgbenzoxepine-10,2′-oxiran]-4-yl acetate | wikipedia.org |

| Chemical Formula | C₁₉H₂₆O₆ | wikipedia.orgchembk.com |

| Molar Mass | 350.411 g·mol⁻¹ | wikipedia.org |

Historical Perspectives on Trichothecene Discovery and Research

The study of trichothecenes began with observations of moldy grain causing illness in livestock and humans. nih.gov Fungi-producing trichothecenes were first identified as contaminants in grain products in the 1930s and 1940s. nih.gov The first compound in this class to be isolated and identified was trichothecin, which was derived from Trichotheceum roseum in 1948. nih.gov

Subsequent research led to the characterization of other trichothecenes, such as diacetoxyscirpenol (B1670381) (DAS) in 1961 from Fusarium equiseti, followed by nivalenol (B191977) and T-2 toxin. nih.gov A significant surge in research interest occurred in 1980 with the discovery of deoxynivalenol (B1670258) (DON) in wheat in North America, which spurred further investigation into Fusarium species and the discovery of trichothecenes from other fungal genera. nih.gov These early discoveries laid the groundwork for understanding the vast structural diversity and biological activities of this mycotoxin family.

Significance of Macrocyclic Trichothecenes in Natural Product Chemistry

Macrocyclic trichothecenes, including compounds like this compound, are of significant interest to natural product chemists for several reasons. Their complex and unique molecular architecture, featuring a rigid tetracyclic core fused with a large ester-based ring, presents a formidable challenge for total synthesis. nih.govacs.org The stereochemistry of the macrocycle is crucial for its biological activity, and even minor changes to the molecule can lead to significant effects on its properties. nih.gov

Furthermore, macrocyclic trichothecenes exhibit a wide range of potent biological activities, including antifungal, antiviral, antimalarial, and anticancer properties. mdpi.comnih.gov This has made them attractive targets for drug discovery and development, with researchers exploring their potential as lead compounds for new therapeutic agents. nih.govresearchgate.net The study of their biosynthesis, structure-activity relationships, and chemical synthesis continues to be an active and important area of research in organic and medicinal chemistry. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

2198-94-9 |

|---|---|

Formule moléculaire |

C19H26O6 |

Poids moléculaire |

350.4 g/mol |

Nom IUPAC |

[(1S,2R,7R)-11-acetyloxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |

InChI |

InChI=1S/C19H26O6/c1-11-5-6-18(9-22-12(2)20)15(7-11)25-16-8-14(24-13(3)21)17(18,4)19(16)10-23-19/h7,14-16H,5-6,8-10H2,1-4H3/t14?,15-,16?,17-,18-,19?/m1/s1 |

Clé InChI |

CVJVDRZXGYXIET-YNFWZOLVSA-N |

SMILES isomérique |

CC1=C[C@@H]2[C@](CC1)([C@]3(C(CC(C34CO4)O2)OC(=O)C)C)COC(=O)C |

SMILES canonique |

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C)C)COC(=O)C |

Origine du produit |

United States |

Bioproduction and Fungal Isolation of 4,15 Diacetylverrucarol

Identification of Fungal Species Responsible for 4,15-Diacetylverrucarol Production

Trichothecenes are a large family of sesquiterpenoid mycotoxins produced by a diverse group of fungi. wikipedia.orgnih.gov The production of specific trichothecenes, such as this compound, is often linked to particular fungal species.

The primary fungal species identified as a producer of this compound is Myrothecium verrucaria. wikipedia.org This fungus, a member of the order Hypocreales, is commonly found in the environment on cellulosic materials like paper and textiles. wikipedia.org Research has established its capacity for liquid fermentation to produce this compound. wikipedia.org It is noteworthy that recent taxonomic re-evaluation, based on morphological and genetic analysis, has led to the reclassification of the ex-neotype specimen of Myrothecium verrucaria to Albifimbria verrucaria. nih.gov This particular species has been investigated for its bioherbicidal properties, which are linked to its production of trichothecenes. wikipedia.orgwikipedia.org

While Myrothecium is a key producer of this compound, several other fungal genera are well-known for producing a wide array of other trichothecenes. nih.govnih.gov These fungi are found globally in various ecological niches, from soil to water-damaged buildings. nih.govhealthmatters.io

Fusarium : This is one of the most significant genera of trichothecene-producing fungi, often contaminating cereal grains like wheat, maize, and oats. wikipedia.orgnih.gov Species such as F. graminearum, F. sporotrichioides, and F. poae are prolific producers of type A and type B trichothecenes, including deoxynivalenol (B1670258) (DON) and T-2 toxin. wikipedia.orgoup.com

Trichothecium : The genus Trichothecium, particularly Trichothecium roseum, is known for its production of trichothecenes. nih.gov

Trichoderma : Commonly found in soil, some Trichoderma species are also capable of producing trichothecenes. wikipedia.orgnih.gov For example, Trichoderma arundinaceum has been studied for its production of these compounds. frontiersin.org

Stachybotrys : Stachybotrys chartarum, often referred to as "black mold," is notorious for producing potent macrocyclic trichothecenes in damp indoor environments. wikipedia.orghealthmatters.io These toxins, such as satratoxins, are structurally related to this compound. healthmatters.io

Table 1: Major Trichothecene-Producing Fungal Genera and Examples

| Fungal Genus | Common Habitat | Example Species | Notable Trichothecen Products |

|---|---|---|---|

| Myrothecium | Soil, plants, cellulosic material | M. verrucaria, M. roridum | This compound, Macrocyclic trichothecenes |

| Fusarium | Cereal grains (wheat, maize) | F. graminearum, F. sporotrichioides | Deoxynivalenol (DON), T-2 toxin |

| Trichothecium | Decaying vegetation | T. roseum | Trichothecenes |

| Trichoderma | Soil | T. arundinaceum, T. brevicompactum | Harzianum A, Trichodermol |

| Stachybotrys | Water-damaged building materials | S. chartarum | Satratoxin G, Satratoxin H, Roridin E |

Strain Identification and Characterization Methodologies in Biosynthesis Research

Accurate identification and characterization of fungal strains are fundamental to biosynthesis research. A combination of classical and molecular techniques is employed to ensure the correct classification of a producing organism and to understand its metabolic potential.

Classical methods rely on the morphological characterization of the fungus, examining features such as colony appearance, spore shape, and reproductive structures. researchgate.net However, these methods can be subjective and are often insufficient for precise species differentiation. nih.gov

Modern biosynthesis research heavily relies on molecular tools for definitive identification. nih.gov These methodologies include:

DNA Barcoding : This is a standard method for fungal identification. It involves sequencing specific DNA regions. The most commonly used marker is the internal transcribed spacer (ITS) region of the ribosomal RNA gene cluster. nih.govacs.org For finer resolution, especially in closely related species, other protein-coding genes such as translation elongation factor 1-alpha (tef1), RNA polymerase II second largest subunit (rpb2), and beta-tubulin (tub2) are sequenced. nih.gov

Phylogenetic Analysis : Sequence data from multiple genes are used to construct phylogenetic trees. acs.org This approach places the unknown strain within an evolutionary context, allowing for a more robust identification by comparing it to well-characterized type specimens. nih.govacs.org

Genomic and 'Omics' Approaches : The advent of high-throughput sequencing has enabled whole-genome sequencing of fungal strains. This provides a comprehensive view of the organism's genetic makeup, including the gene clusters responsible for secondary metabolite biosynthesis (e.g., TRI gene clusters for trichothecenes). nih.gov Furthermore, functional genomics, transcriptomics, proteomics, and metabolomics are used to study gene expression, protein production, and metabolic profiles under different conditions, offering deep insights into the regulation of biosynthetic pathways. nih.govresearchgate.net

Influence of Culture Conditions on Trichothecene (B1219388) Biosynthesis in Producing Strains

The production of trichothecenes, including this compound, by fungal strains is not constitutive but is significantly influenced by environmental and nutritional factors. oup.comnih.gov Optimizing culture conditions is a key step in maximizing the yield of the desired metabolite for research or industrial purposes.

Key factors affecting trichothecene biosynthesis include:

Carbon Source : The type and availability of carbon sources can dramatically affect mycotoxin production. For instance, in Fusarium graminearum, sucrose (B13894) was found to induce high levels of trichothecene production, whereas glucose did not have the same effect, suggesting that the fungus can recognize specific sugar molecules to activate toxin gene expression. oup.com

Nitrogen Source : The nature of the nitrogen source is also a critical regulatory factor for mycotoxin synthesis. researchgate.net

pH : The pH of the culture medium is a major regulator. Acidic conditions are often a prerequisite for activating trichothecene production in defined media. nih.gov

Temperature : Temperature affects fungal growth and enzyme activity, with optimal temperatures for trichothecene production varying between species and strains. frontiersin.orgresearchgate.net

Culture Medium State : The physical state of the culture can have a profound impact. Some fungi produce significantly different metabolite profiles when grown in liquid (submerged) culture versus on a solid or semi-solid substrate. wikipedia.orgnih.gov For example, initial formulations of M. verrucaria grown on a solid diet produced high levels of toxic trichothecenes, while cultivation in a liquid fermenter limited or eliminated this issue. wikipedia.org

Biotic Factors : Competition with other microorganisms can also influence mycotoxin production. Studies have shown that co-culturing Fusarium graminearum with other fungi, such as certain Trichoderma or other Fusarium species, can lead to either a reduction or a variation in DON production. nih.gov

Table 2: Influence of Culture Parameters on Trichothecene Production

| Culture Parameter | Effect on Biosynthesis | Research Finding Example |

|---|---|---|

| Carbon Source | Can induce or repress toxin gene expression. | Sucrose up-regulated Tri4 and Tri5 gene expression in F. graminearum, while glucose did not. oup.com |

| pH | A major regulator; acidic conditions often favor production. | Trichothecene biosynthesis in F. graminearum could not be induced when liquid cultures were maintained at a pH above 4. nih.gov |

| Medium State | Solid vs. liquid culture can alter metabolite profiles. | Growing M. verrucaria in a liquid diet limited the production of toxic trichothecene byproducts compared to a solid diet. wikipedia.org |

| Temperature | Affects fungal growth and enzyme kinetics. | Optimal and suboptimal temperatures for trichothecene production have been identified for Trichoderma arundinaceum. frontiersin.org |

| Co-culturing | Presence of other fungi can alter mycotoxin output. | A 6PAP-producing Trichoderma isolate substantially reduced DON production by F. graminearum in a competition assay. nih.gov |

Advanced Techniques for the Isolation of Fungal Metabolites

The isolation of pure this compound from a fungal culture is a multi-step process that involves extraction, fractionation, and purification. Modern analytical chemistry provides a suite of powerful techniques for this purpose.

The typical workflow for isolating fungal secondary metabolites is as follows:

Extraction : The first step is to extract the crude mixture of metabolites from the fungal biomass and/or the culture medium. This is commonly achieved using liquid-liquid extraction with organic solvents. The choice of solvent (e.g., ethyl acetate (B1210297), methanol (B129727), dichloromethane) is crucial and depends on the polarity of the target compound. researchgate.netuni-duesseldorf.de

Fractionation : The crude extract is a complex mixture containing numerous compounds. To simplify this mixture, it is subjected to fractionation. A common method is to partition the extract between immiscible solvents, such as methanol and hexane, to separate compounds based on their polarity, for example, to remove fatty acids. uni-duesseldorf.de

Purification : Chromatographic techniques are the cornerstone of purification. High-Performance Liquid Chromatography (HPLC) is widely used to isolate individual compounds from the fractions with high resolution. uni-duesseldorf.defrontiersin.org

Characterization and Structure Elucidation : Once a pure compound is isolated, its chemical structure must be determined. A combination of spectroscopic techniques is employed for this purpose:

Mass Spectrometry (MS) : This technique determines the mass of the pure substance, providing its molecular weight and elemental formula. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are often used for analysis. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the detailed chemical structure of a molecule, providing information about the carbon-hydrogen framework. researchgate.netfrontiersin.org

Hyphenated Techniques : Advanced analytical platforms like LC-PDA-NMR-MS combine separation (LC), UV detection (Photodiode Array), and structural elucidation (NMR, MS) in a single workflow, enabling rapid and comprehensive analysis of complex fungal extracts. researchgate.net

Elucidation of the Biosynthetic Pathway of 4,15 Diacetylverrucarol

Precursor Compounds in Trichothecene (B1219388) Biosynthesis (e.g., Farnesyl Pyrophosphate)

The journey to synthesizing the complex structure of trichothecenes begins with a fundamental molecule from primary metabolism: farnesyl pyrophosphate (FPP). nih.gov FPP is a 15-carbon isoprenoid intermediate that serves as a universal precursor for the synthesis of all sesquiterpenoids, including cholesterol, steroids, and the entire family of trichothecene mycotoxins. researchgate.netresearchgate.netmdpi.com The biosynthesis of trichothecenes branches off from the main terpenoid pathway with the conversion of FPP, marking the first committed step towards the creation of the characteristic trichothecene core. nih.govvt.edu

Key Enzymatic Steps and Gene Clusters (TRI genes) in Trichothecene Core Formation

The enzymatic reactions responsible for trichothecene biosynthesis are primarily governed by a suite of genes known as TRI genes. In most producing fungi, these genes are organized into a physical cluster on a chromosome. researchgate.netnih.govfrontiersin.org This clustering facilitates the coordinated regulation and expression of the genes required to build the toxin. The core of this cluster typically contains the essential genes responsible for synthesizing the fundamental toxic skeleton of the trichothecene. frontiersin.org

| Gene | Encoded Enzyme | Function in Core Biosynthesis |

| TRI5 | Trichodiene Synthase | Catalyzes the initial cyclization of Farnesyl Pyrophosphate (FPP) to trichodiene. nih.govfrontiersin.orgfrontiersin.org |

| TRI4 | Cytochrome P450 Monooxygenase | Performs a series of oxygenations on the trichodiene molecule. nih.govfrontiersin.orgnih.gov |

| TRI14 | Cyclase | Enhances the cyclization of early intermediates to form the EPT skeleton. mdpi.comresearchgate.net |

The first dedicated step in the biosynthetic pathway is the isomerization and cyclization of the linear precursor, farnesyl pyrophosphate, into the bicyclic sesquiterpene known as trichodiene. researchgate.netnih.govnih.gov This crucial reaction is catalyzed by the enzyme trichodiene synthase, which is encoded by the TRI5 gene. frontiersin.orgfrontiersin.org The formation of trichodiene is the parent hydrocarbon structure from which all subsequent trichothecene variants are derived. frontiersin.org

Following the formation of trichodiene, the molecule undergoes a series of complex oxygenation reactions. These steps are catalyzed by a multifunctional cytochrome P450 monooxygenase encoded by the TRI4 gene. nih.govfrontiersin.org This single enzyme is responsible for introducing multiple oxygen atoms onto the trichodiene core. nih.gov In Fusarium species, for instance, the TRI4 enzyme catalyzes the addition of four oxygens at positions C-2, C-3, C-11, and the C-12, C-13 epoxide to form the intermediate isotrichotriol. nih.gov In other fungal genera, the TRI4 enzyme may catalyze only three oxygenations, leading to the formation of isotrichodiol. nih.gov These oxygenation events are critical for the subsequent cyclizations and the ultimate toxicity of the molecule.

The formation of the defining tricyclic structure of all trichothecenes, the 12,13-epoxytrichothec-9-ene (B1214510) (EPT) skeleton, is the next major stage. mdpi.comnih.gov The oxygenated intermediates, such as isotrichotriol, undergo isomerization and a second cyclization to yield the EPT core. nih.govresearchgate.net This process involves the oxygen atom at the C-2 position becoming the pyran ring oxygen. nih.gov While this step was previously thought to occur spontaneously under acidic conditions, recent evidence indicates that it is an enzyme-catalyzed reaction. frontiersin.orgmdpi.comresearchgate.netresearchgate.net The protein Tri14, encoded by the tri14 gene, has been identified as a cyclase that enhances the formation of the EPT skeleton, a critical step that establishes the toxic epoxy group characteristic of this mycotoxin family. mdpi.comresearchgate.net

Specific Tailoring Modifications for Macrocyclic Trichothecenes

Once the core EPT skeleton is formed, it serves as a scaffold for a variety of "tailoring" modifications that lead to the vast diversity of trichothecene structures. The specific compound 4,15-diacetylverrucarol is derived from verrucarol (B1203745), an important intermediate that is also a precursor for Type D, or macrocyclic, trichothecenes. researchgate.net These complex trichothecenes are distinguished by a large polyketide-derived ring that forms an ester linkage between the hydroxyl groups at the C-4 and C-15 positions of the EPT core. nih.govnih.gov

The crucial tailoring steps leading toward verrucarol, and subsequently this compound, are hydroxylations at the C-4 and C-15 carbon positions of the EPT skeleton. nih.gov These reactions are catalyzed by specific cytochrome P450 monooxygenases. For example, the enzyme encoded by TRI13 is known to catalyze C-4 hydroxylation in some fungi. nih.gov The hydroxylation at C-15 is catalyzed by the TRI11-encoded enzyme in Fusarium species. nih.govnih.gov The resulting di-hydroxylated intermediate is verrucarol. In the pathway for this compound, these two hydroxyl groups are then acetylated. In the biosynthesis of macrocyclic trichothecenes, these same hydroxyl groups at C-4 and C-15 serve as the anchor points for the esterification of the large side chain that defines this subgroup of toxins. nih.govmdpi.com

| Intermediate/Product | Description |

| Farnesyl Pyrophosphate | Primary 15-carbon precursor from the terpenoid pathway. nih.gov |

| Trichodiene | The first bicyclic intermediate, formed by the cyclization of FPP. nih.govnih.gov |

| Isotrichotriol | An oxygenated intermediate formed from trichodiene by the TRI4 enzyme in Fusarium. nih.gov |

| 12,13-Epoxytrichothec-9-ene (EPT) | The core tricyclic skeleton common to all trichothecenes. mdpi.comnih.gov |

| Verrucarol | A key intermediate formed by hydroxylation of the EPT skeleton at C-4 and C-15. researchgate.net |

| This compound | The final product, formed by the acetylation of verrucarol at the C-4 and C-15 hydroxyl groups. wikipedia.org |

Acylations and Esterification Pathways (e.g., TRI3, TRI11, TRI101)

The biosynthesis of this compound, a type A trichothecene, involves a series of complex enzymatic modifications to a core sesquiterpenoid structure. Following the initial cyclization of farnesyl pyrophosphate to trichodiene and subsequent oxygenations, the pathway enters a tailoring phase where acylations and esterifications create the vast diversity of trichothecene analogs. mdpi.comresearchgate.net Key enzymes encoded by Tri genes, including TRI3, TRI11, and TRI101, are responsible for these critical hydroxylation and acetylation steps. nih.gov

The TRI11 gene encodes a cytochrome P-450 monooxygenase that is essential for the C-15 hydroxylation of the trichothecene skeleton. mdpi.comresearchgate.net This step introduces a hydroxyl group at the C-15 position, creating a site for subsequent esterification. The disruption of TRI11 results in the accumulation of trichothecene intermediates lacking this C-15 modification. nih.gov

The TRI3 gene encodes an acetyltransferase with varied functions depending on the fungal species. In Fusarium sporotrichioides, TRI3 acts as a 15-O-acetyltransferase, catalyzing the transfer of an acetyl group to the C-15 hydroxyl of 15-decalonectrin to form calonectrin. researchgate.netnih.govnih.gov Kinetic analyses have shown that this enzyme is highly efficient with its native substrate. nih.govnih.gov However, its activity is highly specific, as it is inactive with other trichothecenes like deoxynivalenol (B1670258) (DON) and nivalenol (B191977) (NIV). nih.govnih.gov The structure of TRI3 reveals a binding pocket that can explain this substrate specificity. nih.gov In some fungi, TRI3 orthologs can catalyze acetylation at the C-4 position. researchgate.net Recent studies also suggest a conserved, early-stage role for TRI3 in facilitating the formation of the core 12,13-epoxytrichothec-9-ene (EPT) skeleton. researchgate.net

Another crucial acetyltransferase in many Fusarium pathways is encoded by TRI101. This enzyme specifically catalyzes the O-acetylation of the hydroxyl group at the C-3 position. mdpi.comresearchgate.netnih.gov This reaction, which converts isotrichodermol to isotrichodermin, is a critical self-protection mechanism for the fungus, as the 3-O-acetylated derivatives are significantly less toxic than their C-3 hydroxyl counterparts. mdpi.comnih.govmdpi.com The TRI101 gene is often located separately from the main Tri gene cluster. mdpi.comnih.gov While essential for the biosynthesis of many Fusarium trichothecenes, trichothecenes produced by other genera, such as Myrothecium (the producer of this compound), often lack an oxygen function at the C-3 position, indicating a pathway divergence where TRI101 activity is not involved. mdpi.com

The formation of this compound specifically requires the esterification of the verrucarol core at both the C-4 and C-15 positions, steps mediated by acetyltransferases like those encoded by TRI3 and its orthologs.

| Gene | Enzyme Type | Primary Function | Substrate(s) → Product(s) | Reference |

|---|---|---|---|---|

| TRI3 | Acetyltransferase | Catalyzes O-acetylation, typically at C-15 or C-4. Also involved in early-stage EPT core formation. | 15-decalonectrin → Calonectrin (in F. sporotrichioides) | researchgate.netnih.govresearchgate.net |

| TRI11 | Cytochrome P-450 Monooxygenase | Catalyzes hydroxylation at the C-15 position. | Isotrichodermin → 15-decalonectrin | mdpi.comresearchgate.net |

| TRI101 | Acetyltransferase | Catalyzes O-acetylation at the C-3 position for fungal self-protection. | Isotrichodermol → Isotrichodermin | mdpi.comresearchgate.netnih.gov |

Genetic Regulation of Trichothecene Biosynthesis (e.g., TRI6, TRI10)

The biosynthesis of trichothecenes is a tightly controlled process, regulated at the genetic level by specific transcription factors and regulatory proteins encoded within the Tri gene cluster. Two of the most critical regulatory genes are TRI6 and TRI10, which govern the expression of the entire pathway. frontiersin.orgnih.gov

TRI6 encodes a pathway-specific transcription factor characterized by a unique Cys2His2 zinc finger domain that binds to the DNA sequence YNAGGCC. frontiersin.org This protein is indispensable for the transcription of nearly all other Tri genes, acting as a positive regulator. frontiersin.orgasm.org Its function is essential for activating the expression of the structural genes that encode the biosynthetic enzymes. researchgate.net

TRI10 encodes a regulatory protein that, unlike TRI6, does not have a consensus DNA-binding sequence. frontiersin.orgnih.gov Nevertheless, TRI10 plays a pivotal role in activating the transcription of Tri genes. frontiersin.org It is considered to function upstream of TRI6 and is necessary for the full expression of TRI6 and other trichothecene-related genes. asm.orgnih.gov The coordinated expression of genes for both the primary isoprenoid pathway (which produces the farnesyl pyrophosphate precursor) and the secondary metabolite trichothecene pathway is controlled by both TRI6 and TRI10. asm.org Disruption of TRI10 effectively halts toxin production by dramatically reducing the transcription of other Tri genes, including TRI6. nih.gov Conversely, overexpression of TRI10 can lead to the hyperproduction of trichothecenes. nih.gov

The physical arrangement of these regulatory genes is also significant; in many Fusarium species, TRI6 and TRI10 flank TRI5, the gene that catalyzes the first committed step in the pathway. nih.gov This genomic organization underscores their central role in initiating and coordinating the biosynthetic cascade. Together, TRI6 and TRI10 form a regulatory network that responds to various environmental and chemical signals, such as nutrient availability and pH, to modulate the production of trichothecene mycotoxins. frontiersin.org

| Gene | Protein Type | Function | Reference |

|---|---|---|---|

| TRI6 | Cys₂His₂ Zinc Finger Transcription Factor | Pathway-specific positive regulator; binds to DNA to activate transcription of other Tri genes. | frontiersin.orgasm.orgresearchgate.net |

| TRI10 | Regulatory Protein | Positive regulator required for the expression of Tri genes; acts upstream of TRI6. | frontiersin.orgnih.govasm.orgnih.gov |

Comparative Biosynthesis with Other Trichothecene Chemotypes (Types A, B, C)

Trichothecenes are classified into four main types (A, B, C, and D) based on the substitution pattern of the core 12,13-epoxytrichothec-9-ene (EPT) structure. mdpi.com The biosynthesis of this compound falls under the Type A chemotype. The differentiation between Types A, B, and C primarily depends on the functional group at the C-8 position. mdpi.comresearchgate.net

Type A Trichothecenes : This group is characterized by the presence of a hydroxyl group, an ester group, or no oxygen substitution at the C-8 position. mdpi.com Examples include T-2 toxin, neosolaniol, and this compound (also known as Diacetoxyscirpenol). mdpi.commdpi.com

Type B Trichothecenes : These compounds possess a ketone (carbonyl) group at the C-8 position. mdpi.comresearchgate.net This structural feature is characteristic of prominent mycotoxins such as deoxynivalenol (DON) and nivalenol (NIV). nih.gov In Fusarium, Type B trichothecenes also typically have a hydroxyl group at C-7. mdpi.com

Type C Trichothecenes : This is a less common group that features an epoxide ring at the C-7 and C-8 positions. researchgate.net

The genetic basis for the divergence between Type A and Type B biosynthesis in Fusarium is well-studied and largely determined by the function of the Tri1 and Tri16 genes. mdpi.com In Type B producers, the enzyme encoded by Tri1 catalyzes hydroxylation at both C-7 and C-8, while the Tri16 gene is non-functional. mdpi.com In contrast, in producers of the Type A T-2 toxin, Tri1 is responsible for specific hydroxylation at C-8 only, and a functional Tri16 gene then encodes an enzyme that acylates this C-8 hydroxyl group. mdpi.com The absence of a C-8 keto group in Type A trichothecenes like this compound is due to a biosynthetic pathway that does not involve the C-8 oxidation step characteristic of Type B compounds. mdpi.com

Another key distinction lies at the C-3 position. Most Fusarium trichothecenes (both Type A and B) feature an oxygen function at C-3, which is acetylated by the TRI101 enzyme as a self-protection measure. mdpi.com However, trichothecenes from other genera, including Myrothecium and Trichoderma, often lack any oxygenation at C-3, indicating a fundamental difference in their biosynthetic pathways from the start. mdpi.com

| Chemotype | Characteristic Feature at C-8 | Example Compounds | Key Biosynthetic Features | Reference |

|---|---|---|---|---|

| Type A | Hydroxyl, ester, or no oxygen | This compound, T-2 Toxin, Neosolaniol | Lacks the C-8 ketone. Key diversification genes include Tri1 and Tri16. | mdpi.commdpi.com |

| Type B | Ketone (carbonyl) group | Deoxynivalenol (DON), Nivalenol (NIV) | Presence of a C-8 ketone, often with C-7 hydroxylation (in Fusarium). | nih.govmdpi.comresearchgate.net |

| Type C | Epoxide group at C-7,8 | Crotocol | Features a second epoxide ring involving C-7 and C-8. | researchgate.net |

Biotechnological Approaches for Enhancing or Modulating Biosynthesis

The understanding of the genetic and biochemical pathways of trichothecene biosynthesis has enabled the use of various biotechnological strategies to study and manipulate the production of these mycotoxins. These approaches are crucial for characterizing gene function, elucidating metabolic pathways, and developing strategies to control mycotoxin contamination.

Gene Disruption and Deletion: A primary tool for functional genomics is the targeted disruption or deletion of specific Tri genes. By creating knockout mutants (e.g., Δtri3, Δtri10), researchers can observe the resulting phenotype, such as the cessation of toxin production or the accumulation of specific biosynthetic intermediates. nih.govfrontiersin.org This approach has been fundamental in assigning functions to nearly all of the known Tri genes and confirming their roles in the pathway. nih.gov

Gene Overexpression: Conversely, the overexpression of key regulatory genes can be used to enhance the production of trichothecenes. For example, engineering strains of Fusarium to overexpress the regulatory gene Tri10 leads to a significant increase in the transcription of other Tri genes and a corresponding hyperproduction of the final toxin product. nih.gov This technique is valuable for studying regulatory mechanisms and for producing larger quantities of specific metabolites for research purposes.

Heterologous Expression: The function of individual enzymes can be confirmed by expressing the corresponding gene in a non-native host organism that does not naturally produce trichothecenes, such as yeast (Schizosaccharomyces pombe) or other fungi. mdpi.comnih.gov This method was instrumental in isolating and characterizing the TRI101 gene, where yeast transformants expressing the gene gained resistance to T-2 toxin by acetylating it. nih.gov Heterologous expression allows for the study of an enzyme's activity in a simplified system, free from the complex metabolic network of the native producer.

Advanced Gene Editing: Modern genome editing technologies, such as RNA interference (RNAi) and CRISPR/Cas9, offer more precise and efficient ways to modulate gene expression. researchgate.net These tools hold promise for engineering fungal strains with altered secondary metabolite profiles, either to enhance the production of beneficial compounds or to reduce the synthesis of harmful mycotoxins in agriculturally significant fungi. researchgate.net

| Approach | Description | Application/Purpose | Reference |

|---|---|---|---|

| Gene Disruption/Deletion | Targeted knockout of a specific gene to render it non-functional. | To determine gene function by observing the resulting phenotype (e.g., accumulation of intermediates). | nih.govfrontiersin.org |

| Gene Overexpression | Increasing the expression level of a target gene, often a regulatory gene. | To enhance metabolite production and study regulatory networks. | nih.gov |

| Heterologous Expression | Expressing a gene in a different host organism. | To isolate and characterize the function of a single enzyme in a controlled environment. | mdpi.comnih.gov |

| Gene Editing (CRISPR/Cas9) | Precise modification of genomic DNA to alter, insert, or delete genes. | To engineer fungal strains with modified secondary metabolite profiles for research or biocontrol. | researchgate.net |

Chemical Synthesis and Analog Design of 4,15 Diacetylverrucarol

Total Synthesis Strategies for Trichothecene (B1219388) Core Structures (e.g., Verrucarol)

The total synthesis of verrucarol (B1203745), a complex sesquiterpenoid, has been a significant challenge, prompting the development of numerous innovative and diverse synthetic strategies. researchgate.net These routes often begin from readily available starting materials, such as D-glucose, and employ a sequence of complex reactions to construct the characteristic tricyclic 12,13-epoxytrichothec-9-ene (B1214510) core. acs.orgescholarship.orgresearchgate.net The complexity of the target molecule, with its multiple stereocenters and strained ring systems, has made it a benchmark for validating new synthetic methodologies. digitellinc.com

Approaches to the verrucarol core have varied significantly, showcasing the creativity of synthetic organic chemistry. One successful total synthesis of (−)-verrucarol started from an enantiomerically pure bicyclic α-methylated γ-lactone derived from D-glucose. acs.org Another concise, asymmetric route achieved the trichothecene architecture through sequential cycloaddition reactions to build the 6/6/5 (A,B,C) ring system. digitellinc.com Other strategies have explored different key reactions, such as a samarium (II) iodide (SmI2)-mediated radical cyclization, an asymmetric intramolecular Mizoroki-Heck reaction, and a selective Claisen rearrangement to assemble the core structure. digitellinc.comescholarship.orgudel.edu

| Synthetic Approach | Starting Material | Key Reactions | Reference |

| Enantioselective Synthesis | D-glucose derived lactone | Aldol-like C-C bond formation, Dieckmann cyclization, Barton's decarboxylative oxygenation, Skeletal enlargement | acs.org |

| Asymmetric Sequential Cycloaddition | Commercially available building blocks | Enantioselective [4+2] cycloaddition, Diastereoselective 5-endo-trig annulation | digitellinc.com |

| Radical Cyclization Route | 4-pyrones | Asymmetric [4+2] Diels-Alder cycloaddition, Samarium (II) iodide (SmI2)-mediated radical cyclization | digitellinc.com |

| Modular Synthesis | Commercially available building blocks | Selective Claisen rearrangement | escholarship.org |

| Knoevenagel Cyclization Strategy | D-glucose derivative | Intramolecular Knoevenagel cyclization, Dieckmann cyclization, Skeletal enlargement strategy | researchgate.net |

This table summarizes several key strategies employed in the total synthesis of the verrucarol core structure.

A central challenge in synthesizing the trichothecene skeleton is the precise control of its stereochemistry. Chemists have employed a range of stereoselective and asymmetric synthesis methodologies to address this. core.ac.uk Many syntheses commence with materials from the "chiral pool," such as D-glucose, to establish the absolute stereochemistry early in the synthetic sequence. acs.orgresearchgate.netresearchgate.net

Asymmetric reactions, where a chiral catalyst or auxiliary is used to introduce new stereocenters with a preference for one enantiomer, are crucial. uniurb.it For instance, a novel asymmetric [4+2] Diels-Alder cycloaddition of 4-pyrones has been used to establish the cis-fused A/B ring system of the trichothecene core enantioselectively. digitellinc.comdigitellinc.com Other stereocontrolled methods include substrate-controlled diastereoselective reactions, where existing stereocenters in the molecule direct the stereochemical outcome of subsequent transformations. uniurb.it The final, crucial step of forming the exo-epoxy ring is also accomplished with high stereoselectivity. acs.orgresearchgate.net These advanced methods are essential for producing the single, correct enantiomer of verrucarol that corresponds to the natural product. digitellinc.com

The construction of the complex verrucarol framework is achieved through carefully designed reaction pathways involving several key synthetic intermediates. The specific intermediates and reactions are hallmarks of the chosen synthetic strategy.

In a synthesis starting from a D-glucose derivative, key transformations included an aldol-like carbon-carbon bond formation to introduce a quaternary stereocenter, a Dieckmann cyclization to form the C-ring, Barton's decarboxylative oxygenation to install a hydroxyl group, and a skeletal enlargement strategy to build the complete trichothecene skeleton. acs.org Another approach utilized an intramolecular Knoevenagel cyclization for the A-ring precursor construction. researchgate.net A modular synthesis has been reported that features a selective Claisen rearrangement as its key step to create two adjacent quaternary centers. escholarship.org

| Intermediate Type | Description | Role in Synthesis | Reference |

| Bicyclic α-methylated γ-lactone | An enantiomerically pure building block prepared from D-glucose. | Serves as an early-stage chiral starting material for the synthesis. | acs.org |

| Cis-fused A/B ring fragment | Formed via an enantioselective [4+2] cycloaddition. | Establishes the core of the A and B rings with correct stereochemistry. | digitellinc.com |

| Tricyclic keto ester | A key intermediate formed through multiple steps including cyclizations. | Precursor to the fully assembled tricyclic core of verrucarol. | oregonstate.edu |

| Xanthate intermediate | Derived from the C15 alcohol of a synthetic precursor. | Used in a deoxygenation sequence to access other trichothecene analogs like trichodermin. | escholarship.org |

This table highlights some of the key intermediates that have been identified and utilized in various total synthesis pathways toward verrucarol.

Semi-Synthesis and Derivatization of Verrucarol Analogues

While total synthesis provides access to the core structure, semi-synthesis and derivatization are powerful strategies for generating analogues of natural products. researchgate.net Verrucarol itself can be obtained via the hydrolysis of more complex, naturally occurring macrocyclic trichothecenes or by fermentation of specific fungal strains like Myrothecium verrucaria, providing a starting point for chemical modification. acs.orgresearchgate.net It can also be prepared from anguidine. researchgate.net This semi-synthetic approach allows for the targeted modification of the verrucarol scaffold to produce compounds like 4,15-diacetylverrucarol and to explore structure-activity relationships (SAR). escholarship.orgresearchgate.net Functionalization of the hydroxyl groups at the C-4 and C-15 positions is particularly important, as studies have shown that these modifications are critical for potent biological activity. escholarship.orgnih.gov

The conversion of verrucarol to this compound requires the selective acetylation of the primary C-15 and secondary C-4 hydroxyl groups. Regioselectivity—the ability to control which functional group reacts in a molecule with multiple reactive sites—is a key challenge. The different steric and electronic environments of the hydroxyl groups on the verrucarol scaffold can be exploited to achieve selective esterification.

Generally, primary alcohols (like the C-15 hydroxyl) are more sterically accessible and often more reactive towards acylation than secondary alcohols (like the C-4 hydroxyl). nih.gov Chemical methods for regioselective acylation often involve careful selection of reagents, catalysts, and reaction conditions. d-nb.info For instance, in the synthesis of flavonoid derivatives, the choice of acyl donor and reaction solvent was shown to significantly influence the position of acetylation. mdpi.comnih.gov While specific protocols for the regioselective acetylation of verrucarol are highly context-dependent, the principles of controlling steric hindrance and electronic activation are fundamental. Enzymatic catalysis, for example using lipases, has also emerged as a powerful tool for achieving high regioselectivity in the acylation of complex molecules, often favoring the primary hydroxyl group. nih.govmdpi.com The synthesis of this compound from verrucarol demonstrates the successful esterification of both the C-4 and C-15 positions.

Targeted chemical modification of the trichothecene scaffold is a crucial strategy for creating diverse libraries of compounds for biological screening. researchgate.net The goal is to generate analogues with altered or improved properties. Studies have shown that modifications at various positions of the trichothecene core, including C-3, C-4, C-8, and C-15, can significantly impact biological activity. nih.gov

By systematically altering the functional groups at these positions, chemists can probe the structural requirements for activity and develop detailed SAR. digitellinc.com For example, the conversion of anguidine to verrucarol diacetate involves a deoxygenation procedure, showcasing a significant structural modification. researchgate.net The creation of diverse analogues from a common natural product scaffold like verrucarol enables the exploration of new chemical space and the potential discovery of novel therapeutic leads. nih.gov

Natural Product Scaffold Diversification Strategies in Trichothecene Chemistry

Beyond simple functional group interconversion, modern synthetic chemistry offers powerful strategies to radically diversify natural product scaffolds. nih.govresearchgate.net These approaches aim to create libraries of structurally complex and diverse molecules that are unlike those produced through traditional derivatization, thereby accessing underexplored areas of chemical space. nih.gov The trichothecene skeleton, as a privileged and complex scaffold, is an excellent candidate for such diversification efforts. digitellinc.comnih.gov

One advanced strategy involves combining site-selective C–H functionalization with reactions that rearrange the core skeleton, such as expanding rigid small rings into more flexible medium-sized rings. nih.gov While often applied to other natural product classes like steroids, these principles are broadly applicable. Such skeletal diversification can lead to novel polycyclic scaffolds with unique three-dimensional shapes and properties. nih.gov Fungal secondary metabolites, including trichothecenes, are noted for their scaffold diversity, and a significant percentage of these scaffolds are not found in currently approved drugs, highlighting their potential for future drug discovery. acs.org By applying innovative synthetic methods to the trichothecene core, it is possible to generate unique compound libraries for biological screening, moving far beyond the structural framework of the initial natural product. digitellinc.comresearchgate.net

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the direct modification of a complex molecule, such as a natural product, in the final steps of a synthetic sequence. wikipedia.orgwikipedia.orgscispace.com This approach avoids the need for de novo synthesis of each analog, thereby accelerating the discovery process. wikipedia.orgnih.gov For a molecule like this compound, LSF would typically be performed on its immediate precursor, verrucarol, followed by acetylation at the C4 and C15 positions.

The verrucarol scaffold possesses several C-H bonds that could, in principle, be targets for functionalization. Modern LSF methodologies, such as transition-metal-catalyzed C-H activation and photoredox catalysis, offer the potential to introduce a wide variety of functional groups under mild conditions. usp.brresearchgate.netscientificupdate.com These reactions are designed to be highly selective, targeting specific positions on the molecule while tolerating the existing functional groups, a critical requirement when working with a complex scaffold like verrucarol. wikipedia.orgnih.gov

Table 1: Representative Analogs of this compound Potentially Accessible via Late-Stage Functionalization of Verrucarol

| Analog | Modification from Parent Compound | Potential LSF Reaction Type |

| 3-Hydroxy-4,15-diacetylverrucarol | Addition of a hydroxyl group at C3 | C-H Hydroxylation |

| 7-Chloro-4,15-diacetylverrucarol | Substitution of hydrogen with chlorine at C7 | C-H Halogenation |

| 8-Methyl-4,15-diacetylverrucarol | Substitution of hydrogen with a methyl group at C8 | C-H Alkylation |

| 2-Fluoro-4,15-diacetylverrucarol | Substitution of hydrogen with fluorine at C2 | C-H Fluorination |

This table is illustrative and represents hypothetical analogs that could be pursued through modern late-stage functionalization techniques on the verrucarol core.

Diverted Total Synthesis (DTS) for Analog Library Generation

Diverted Total Synthesis (DTS) is a strategy that leverages a planned total synthesis route to create analogs by intercepting and modifying key intermediates. wikipedia.orgdigitellinc.com Instead of carrying an intermediate all the way to the final natural product, it is "diverted" down alternative reaction pathways to generate a family of related structures. digitellinc.com This approach is particularly well-suited for complex molecules like verrucarol, where the total synthesis is a long and resource-intensive process. escholarship.orgdigitellinc.comnih.gov

Several total syntheses of (-)-verrucarol have been reported, laying the essential groundwork for DTS strategies. escholarship.orgdigitellinc.comnih.govcolab.ws A modular synthetic route, for example, is explicitly designed to enable the creation of analogs by allowing for the substitution of different building blocks or the introduction of functional groups at various stages. escholarship.org The development of concise, asymmetric routes to verrucarol is paramount for facilitating these medicinal chemistry efforts. digitellinc.com

In the context of generating a this compound analog library, a DTS approach would involve:

Executing a known total synthesis of verrucarol to a key intermediate.

Diverting this intermediate through a series of reactions to modify a specific part of the molecular scaffold (e.g., the A, B, or C ring).

Completing the synthesis to yield a verrucarol analog.

Performing the final di-acetylation at the C4 and C15 hydroxyl groups.

This strategy was successfully employed in the synthesis of analogs of another complex natural product, carolacton, where a late-stage derivatization of the scaffold was designed into the synthetic plan from the outset. nih.gov By modifying key intermediates, researchers generated a library of simplified analogs to probe the molecule's biological activity. nih.gov Similarly, a DTS approach to verrucarol could systematically alter functionalities around the core, providing invaluable data for understanding the SAR of the trichothecene class.

Table 2: Examples of Verrucarol Intermediates and Potential Diversions for Analog Synthesis

| Parent Intermediate in Verrucarol Synthesis | Potential "Diverted" Reaction | Resulting Analog Scaffold |

| Intermediate with exposed C9-C10 double bond | Epoxidation, Dihydroxylation, or Cyclopropanation | Modified A-ring analogs |

| Precursor to the C-ring | Use of alternative cyclization precursors | Analogs with varied C-ring size or substitution |

| Intermediate prior to C4 hydroxyl installation | Introduction of alternative functional groups (e.g., amino, fluoro) | C4-modified verrucarol analogs |

| Left-half fragment prior to coupling | Use of a modified fragment with different substituents | Analogs with deep-seated changes to the core structure |

This table illustrates the principles of Diverted Total Synthesis as it could be applied to the known synthetic pathways of verrucarol.

Molecular and Cellular Mechanisms of Action of 4,15 Diacetylverrucarol

Ribosomal Inhibition and Eukaryotic Protein Synthesis Disruption

The principal mechanism of toxicity for 4,15-Diacetylverrucarol, like other trichothecenes, is the potent inhibition of eukaryotic protein synthesis. nih.gov This disruption occurs through a direct interaction with the ribosome, the cellular machinery responsible for translating mRNA into protein.

Binding Characterization with Ribosomal Subunits (e.g., 50S, 60S)

This compound specifically targets the large ribosomal subunit, which is the 60S subunit in eukaryotes. nih.govnih.gov Structural studies on related trichothecenes have elucidated that these molecules bind to a pocket within the A-site of the peptidyl transferase center (PTC) on the 60S subunit. nih.gov The binding is non-covalent and involves a series of interactions, including hydrogen bonds and nonpolar interactions, between the toxin and the 25S rRNA (a component of the large subunit in yeast). researchgate.net The key structural features of the trichothecene (B1219388) core, such as the C12,13-epoxide ring and the double bond between C9 and C10, are critical for this binding activity. nih.gov The ester groups at the C4 and C15 positions in this compound can introduce additional contact points with the ribosome, potentially enhancing binding affinity and toxicity compared to the parent compound, verrucarol (B1203745). nih.gov While binding is primarily associated with the 60S subunit, research on other trichothecenes has suggested potential interactions with the 40S subunit as well, indicating a complex interplay with the entire ribosome. nih.gov

| Characteristic | Description | References |

|---|---|---|

| Primary Target | 60S ribosomal subunit in eukaryotes. | nih.govnih.gov |

| Binding Site | A-site of the Peptidyl Transferase Center (PTC). | nih.gov |

| Interacting Ribosomal Component | Primarily with rRNA (e.g., 25S rRNA in yeast). | nih.govresearchgate.net |

| Key Toxin Moieties for Binding | C12,13-epoxide ring, C9-C10 double bond. Substituents at C4 and C15 can enhance binding. | nih.gov |

Impairment of Peptidyl Transferase Activity

By occupying the A-site of the peptidyl transferase center, this compound physically obstructs the accommodation of aminoacyl-tRNA. This interference directly inhibits the crucial step of peptide bond formation, which is the core catalytic function of the ribosome. nih.govresearchgate.net The PTC is responsible for catalyzing the transfer of the growing polypeptide chain from the peptidyl-tRNA in the P-site to the aminoacyl-tRNA in the A-site. The presence of the toxin within this catalytic hub effectively stalls the ribosome, preventing the polypeptide chain from being extended. nih.gov

Effects on Translational Initiation, Elongation, and Termination Phases

The precise stage of translation that is inhibited can vary among different trichothecenes, often depending on their chemical structure. nih.gov Compounds structurally similar to this compound, such as T-2 toxin and verrucarin A, are potent inhibitors of the initiation phase of translation. nih.gov Inhibition at this stage leads to a rapid breakdown of polyribosomes (multiple ribosomes translating a single mRNA molecule), as ribosomes fail to initiate new protein synthesis, and those already engaged complete their translation and detach. In contrast, other trichothecenes, like trichodermin, primarily inhibit the elongation and/or termination steps, which results in the stabilization of polyribosomes. nih.gov The presence of substituents on the trichothecene core, such as the acetyl groups in this compound, is believed to be a key determinant of whether the toxin acts as an initiation or elongation inhibitor. nih.gov

Mitochondrial Protein Synthesis Inhibition

Beyond the cytoplasmic ribosomes, there is evidence to suggest that inhibitors of eukaryotic protein synthesis can also affect mitochondrial protein synthesis. Mitochondria possess their own ribosomes (mitoribosomes), which are responsible for synthesizing a subset of proteins essential for the oxidative phosphorylation system. Due to the endosymbiotic origin of mitochondria, their ribosomes share structural similarities with bacterial ribosomes. researchgate.net Certain antibiotics that target bacterial ribosomes are known to also inhibit mitochondrial protein synthesis, leading to impaired mitochondrial function. researchgate.net Given that this compound is a potent ribosome-targeting agent, it is plausible that it could similarly inhibit mitoribosomes. Prolonged inhibition of mitochondrial protein synthesis can lead to a deficit in oxidative ATP generating capacity, resulting in the arrest of cell proliferation, often in the G1 phase of the cell cycle. nih.gov

Modulation of Cellular Signaling Pathways (e.g., MAPK pathway activation)

The inhibition of protein synthesis by this compound constitutes a significant cellular stress, which triggers a "ribotoxic stress response." This response involves the activation of several intracellular signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov The MAPK family includes key signaling proteins such as p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). nih.govnih.gov

Research has shown that trichothecenes can induce the mobilization and phosphorylation of p38 and JNK at the ribosome itself. nih.gov The activation of these pathways is a critical cellular response to environmental stress and protein synthesis inhibition. Once activated, MAPK cascades regulate a multitude of cellular processes, including inflammation, cell cycle control, and apoptosis (programmed cell death). nih.govfrontiersin.org The sustained activation of the JNK and p38 pathways, in particular, is strongly associated with the induction of apoptosis, providing a direct link between the initial ribosome inhibition and the subsequent elimination of the damaged cell. frontiersin.org

| Pathway Component | Role in Cellular Stress Response | References |

|---|---|---|

| p38 MAPK | Activated in response to stress signals like protein synthesis inhibition; involved in inflammation and apoptosis. | nih.govfrontiersin.org |

| JNK (c-Jun N-terminal kinase) | Strongly activated by ribotoxic stress; plays a crucial role in mediating apoptosis. | nih.govnih.gov |

| ERK (Extracellular signal-regulated kinase) | Generally associated with cell growth and proliferation, but its role in the ribotoxic stress response can be complex. | nih.gov |

Induction of Oxidative Stress and Reactive Oxygen Species Generation

Cellular exposure to this compound can lead to the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.gov ROS are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that are byproducts of normal metabolic processes, particularly mitochondrial respiration. researchgate.net

The cellular disruption caused by potent protein synthesis inhibition and the subsequent activation of stress pathways can lead to mitochondrial dysfunction. researchgate.net This dysfunction can result in increased "leakage" of electrons from the electron transport chain, leading to a surge in ROS production. researchgate.net Elevated ROS levels can cause widespread damage to cellular components, including DNA, lipids, and proteins, further exacerbating cellular stress. nih.gov This increase in oxidative damage is a key factor in the apoptotic signaling cascade, often acting in concert with the MAPK pathways to ensure the efficient removal of the compromised cell. frontiersin.orgnih.gov

Interaction with Protein Sulfhydryl Groups

The molecular structure of this compound, like other trichothecenes, contains a chemically reactive 12,13-epoxy ring. This epoxide group is a key feature responsible for the compound's toxicity, rendering the molecule susceptible to nucleophilic attack. Among the most significant nucleophiles in biological systems are the sulfhydryl (or thiol) groups (-SH) present in the amino acid cysteine, which is a component of many proteins and peptides.

The interaction involves the direct alkylation of protein sulfhydryl groups by the epoxide ring of the trichothecene. This covalent bonding can lead to the inactivation of essential enzymes and the disruption of protein structure and function. This mechanism is a critical aspect of trichothecene toxicity, extending beyond the well-documented inhibition of protein synthesis at the ribosomal level.

A primary target for this interaction is glutathione (B108866) (GSH), a tripeptide that is the most abundant intracellular thiol and a critical component of the cell's antioxidant defense system. Depletion of intracellular GSH has been observed following exposure to trichothecenes. For instance, studies on 4-acetyl-12,13-epoxy-9-trichothecene-3,15-diol (AETD), a related trichothecene, have shown that its induction of apoptosis is associated with the depletion of intracellular GSH. nih.gov This depletion exposes the cell to increased oxidative stress. The protective effects of sulfhydryl group donors, such as N-acetyl-L-cysteine (NAC), further underscore this mechanism. Pre-treatment with NAC has been shown to block intracellular ROS formation and GSH depletion, thereby preventing apoptosis induced by AETD. nih.gov

| Molecular Feature | Cellular Target | Mechanism | Consequence | Evidence |

|---|---|---|---|---|

| 12,13-Epoxy Ring | Protein Sulfhydryl (-SH) Groups (e.g., in Cysteine residues) | Nucleophilic attack and covalent bonding (Alkylation) | Enzyme inactivation, disruption of protein function. | General mechanism for trichothecenes. |

| 12,13-Epoxy Ring | Glutathione (GSH) | Direct conjugation and depletion of cellular GSH pools. | Increased oxidative stress, potentiation of apoptosis. | Observed with related trichothecenes like AETD. nih.gov |

| - | Cellular Redox State | Disruption of thiol-disulfide balance. | Impaired antioxidant defense. | Protection by sulfhydryl donors like N-acetyl-L-cysteine (NAC) against trichothecene-induced apoptosis. nih.gov |

Cellular Targets Beyond Ribosomes

While the primary mechanism of action for trichothecenes is the inhibition of protein synthesis via binding to the 60S ribosomal subunit, evidence indicates that these mycotoxins have significant effects on other cellular organelles and pathways. The amphipathic nature of this compound allows it to passively cross cell membranes and interact with various intracellular components, with mitochondria being a principal non-ribosomal target. mdpi.com

Mitochondria

Mitochondria are crucial for cellular energy production, metabolism, and the regulation of programmed cell death (apoptosis). Research has demonstrated that trichothecenes can directly impact mitochondrial function through several mechanisms:

Disruption of Mitochondrial Membrane Integrity: Trichothecenes can induce a dose-dependent decrease in the mitochondrial membrane potential. nih.gov The loss of membrane potential is a critical event that can precede the release of pro-apoptotic factors and the initiation of cell death.

Alteration of Mitochondrial Morphology: Exposure to these toxins can lead to the fragmentation of the normal tubular mitochondrial network, a change associated with mitochondrial dysfunction. mdpi.com

Induction of Oxidative Stress: Trichothecenes disrupt the mitochondrial electron transport chain, leading to the generation of reactive oxygen species (ROS). nih.gov This overproduction of ROS can overwhelm cellular antioxidant defenses, causing damage to lipids, proteins, and DNA, and triggering apoptotic pathways. Studies on diacetoxyscirpenol (B1670381) (DAS), a closely related trichothecene, confirm that its toxic effects are exerted by enhancing oxidative stress, which leads to apoptosis via mitochondrial dysfunction. nih.gov

The culmination of these mitochondrial insults often leads to the activation of the intrinsic pathway of apoptosis. This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase cascades, ultimately leading to controlled cell death. nih.gov

Other potential, though less characterized, non-ribosomal targets for trichothecenes include the endoplasmic reticulum (ER) and chloroplasts in plant cells. mdpi.com

| Cellular Target | Observed Effect | Downstream Consequence | Reference |

|---|---|---|---|

| Mitochondria | Direct inhibition of mitochondrial protein synthesis. | Impaired production of essential mitochondrial proteins. | mdpi.comnih.gov |

| Decreased mitochondrial membrane potential. | Disruption of energy production, release of pro-apoptotic factors. | nih.gov | |

| Fragmentation of the mitochondrial network. | Mitochondrial dysfunction. | mdpi.com | |

| Generation of Reactive Oxygen Species (ROS). | Oxidative damage to cellular components, induction of apoptosis. | nih.govnih.gov | |

| Endoplasmic Reticulum (ER) | Potential for interaction and induction of ER stress. | Disruption of protein folding and calcium homeostasis. | mdpi.com |

Structure Activity Relationship Sar Studies of 4,15 Diacetylverrucarol Analogues

Impact of the 12,13-Epoxide on Biological Activity

The 12,13-epoxide ring is a hallmark of the trichothecene (B1219388) skeleton and is universally recognized as indispensable for their biological activity. tandfonline.comresearchgate.net This functional group, along with the double bond at the C-9 and C-10 positions, is considered an essential structural feature for the toxicity of these compounds. researchgate.netnih.gov Research consistently demonstrates that the removal or opening of this epoxide ring results in a near-complete or total loss of toxic activity. nih.govmdpi.com For instance, compounds lacking the 12,13-epoxide, such as 10,13-cyclotrichothecane derivatives, are significantly less cytotoxic than their epoxidated counterparts. mdpi.com

The chemical stability of the trichothecene skeleton, particularly the 12,13-epoxide ring's resistance to nucleophilic attack and hydrolysis under neutral or acidic conditions, ensures that this critical moiety remains intact to interact with its biological target. tandfonline.com The epoxide group is crucial for binding to the A site of the peptidyl transferase center on the 60S ribosomal subunit, thereby inhibiting protein synthesis. nih.gov This interaction is a key step in the mechanism of action for trichothecenes, and its disruption through modification of the epoxide ring abrogates their biological effects.

Role of the Macrocyclic Ring System (C-4 and C-15 Linkage)

A defining feature of Type D trichothecenes, to which 4,15-Diacetylverrucarol is related, is the presence of a macrocyclic ring that links the C-4 and C-15 positions of the core structure via an ester linkage. nih.govmdpi.com This macrocyclic system has a profound impact on the biological potency of the molecule, generally leading to a significant increase in toxicity compared to simple trichothecenes that lack this feature. researchgate.netnih.govnih.gov

The enhanced activity of macrocyclic trichothecenes like Verrucarin A is attributed to the additional ring creating new and extended contacts with the ribosomal binding pocket. mdpi.comnih.gov This macrocycle can form additional hydrogen bonds and hydrophobic interactions with ribosomal RNA bases, such as A2401, G2403, U2873, and U2875. mdpi.comnih.gov These supplementary interactions increase the binding affinity of the toxin to the ribosome, leading to more potent inhibition of protein synthesis. In contrast, simple trichothecenes rely solely on the interactions of the core skeleton and their smaller substituents at these positions. nih.gov The presence of the macrocyclic diester bridge effectively locks the molecule into a conformation that is highly favorable for binding, thus rationalizing the heightened cytotoxicity observed in compounds possessing this structural feature. nih.govnih.gov

Influence of Acetyl and Hydroxyl Substituents at C-4 and C-15

The nature of the substituents at the C-4 and C-15 positions plays a crucial role in modulating the biological activity of trichothecenes. For simple trichothecenes, the presence and type of ester groups at these positions are key determinants of potency.

| Compound | C-4 Substituent | C-15 Substituent | Relative Toxicity |

|---|---|---|---|

| This compound | Acetoxy (-OAc) | Acetoxy (-OAc) | High |

| Verrucarol (B1203745) | Hydroxyl (-OH) | Hydroxyl (-OH) | Low |

| Analogue A | Acetoxy (-OAc) | Hydroxyl (-OH) | Moderate |

| Analogue B | Hydroxyl (-OH) | Acetoxy (-OAc) | Moderate |

Correlation between Substituent Patterns and Molecular Mechanisms of Action

The diverse patterns of substitution on the trichothecene scaffold directly correlate with their molecular mechanism of action: the inhibition of protein synthesis. All toxic trichothecenes bind to the peptidyl transferase center (PTC) of the large ribosomal subunit, but the specific nature and orientation of their binding are dictated by their substituent groups. nih.gov

The core trichothecene ring, including the essential 12,13-epoxide, establishes the primary binding interaction. nih.gov However, the substituents at C-4, C-8, and C-15 are responsible for fine-tuning this interaction, leading to variations in potency. For example, in T-2 toxin, the acetyl groups at C-4 and C-15 introduce additional binding contacts; the C-15 acetyl group can form a hydrogen bond with guanine (B1146940) 2403 of the rRNA, while the C-4 acetyl group engages in hydrophobic interactions. nih.gov

| Structural Feature | Ribosomal Interaction | Effect on Activity |

|---|---|---|

| 12,13-Epoxide Ring | Essential for core binding to PTC | Required for activity |

| C-4/C-15 Acetoxy Groups | Additional H-bonds and hydrophobic interactions | Enhances binding affinity and potency |

| C-4/C-15 Macrocyclic Ring | Extensive new H-bonds and hydrophobic contacts | Significantly increases binding and potency |

| C-4/C-15 Hydroxyl Groups | Fewer additional interactions compared to esters | Lower potency |

Design Principles for Modified Trichothecene Scaffolds

The extensive SAR data for trichothecenes provide a foundation for designing modified scaffolds with tailored biological activities, potentially for therapeutic applications. chemrxiv.org Key design principles have emerged from these studies:

Preservation of the Core Toxicophore : The 12,13-epoxytrichothec-9-ene (B1214510) core is fundamental to activity. Any design of a new analogue must retain the 12,13-epoxide and the C-9-C-10 double bond to ensure interaction with the ribosome. researchgate.netnih.gov

Modulation via Peripheral Substituents : The positions C-3, C-4, C-7, C-8, and C-15 are tolerant to substitutions, which can be used to modulate potency. nih.gov Acetylation at C-4 and C-15 is a reliable strategy to increase cytotoxicity. nih.govchemrxiv.org Conversely, introducing hydroxyl groups or removing esters can decrease potency, which might be desirable for creating less toxic derivatives or prodrugs.

Exploitation of the Macrocycle : The significant increase in activity conferred by the C-4/C-15 macrocyclic ring suggests that designing novel linkers could lead to highly potent compounds. Varying the length, rigidity, and chemical nature of this linker could optimize interactions with the ribosomal target.

Targeted Modifications for Selectivity : While not extensively detailed in the provided context, a broader design principle involves altering substituents to achieve selective toxicity towards cancer cells or pathogens while minimizing effects on healthy host cells. This involves a deep understanding of the subtle differences in the ribosomal targets between different cell types or organisms.

These principles establish a synthetic and structural platform for systematically probing trichothecene structure-function relationships and guiding the optimization of this potent natural product scaffold for new applications. chemrxiv.org

Advanced Analytical Methodologies for 4,15 Diacetylverrucarol Research

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation of 4,15-Diacetylverrucarol from complex sample matrices. The choice of technique depends on the analytical goal, whether it is for quantification at trace levels or for the preparative isolation of the pure compound for further studies.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of mycotoxins, including this compound, due to its high resolution and sensitivity. Typically, reversed-phase columns, such as C18, are employed for the separation of trichothecenes. The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives like formic acid to improve peak shape and ionization efficiency for mass spectrometry detection.

Detection can be achieved using a Diode Array Detector (DAD) or a UV detector, although the sensitivity might be limited as not all trichothecenes have strong chromophores. For highly sensitive and specific detection, HPLC is often coupled with mass spectrometry (LC-MS/MS), which has become a reference method for mycotoxin analysis. preprints.org In such setups, this compound can be quantified at very low concentrations.

Table 1: Representative HPLC Conditions for Trichothecene (B1219388) Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 150 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | A time-programmed gradient from a high percentage of A to a high percentage of B |

| Flow Rate | 0.2-0.4 mL/min |

| Injection Volume | 5-20 µL |

| Detector | Mass Spectrometer (MS/MS) or Diode Array Detector (DAD) |

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. However, trichothecenes like this compound are not sufficiently volatile for direct GC analysis and require a derivatization step to increase their volatility and improve their chromatographic behavior.

Common derivatization agents for trichothecenes include silylating reagents (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) or acylating agents like pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA). These reagents react with the hydroxyl groups of the mycotoxin, replacing them with less polar and more volatile groups. The resulting derivatives can then be readily analyzed by GC-MS, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Table 2: GC-MS Parameters for Derivatized this compound (as Diacetoxyscirpenol (B1670381) - DAS)

| Parameter | Condition |

|---|---|

| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) |

| Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Ramped temperature from an initial low temperature to a final high temperature |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI) |

| Characteristic m/z ions (TFAA derivative) | 91, 124, 229, 329, 402 |

Countercurrent Chromatography for Isolation

For the preparative isolation of this compound in high purity, High-Speed Countercurrent Chromatography (HSCCC) offers significant advantages over traditional solid-support chromatography methods. HSCCC is a liquid-liquid partition chromatography technique that avoids the irreversible adsorption of the sample onto a solid stationary phase, leading to higher recovery rates. researchgate.net

The selection of a suitable biphasic solvent system is crucial for a successful HSCCC separation. The partition coefficient (K) of the target compound in the solvent system should ideally be between 0.5 and 2.0 for efficient separation. A variety of solvent systems, often composed of hexane, ethyl acetate (B1210297), methanol, and water in different ratios, are tested to find the optimal conditions for the separation of specific trichothecenes. While specific HSCCC methods for the isolation of this compound are not extensively detailed in the literature, the successful application of this technique for other trichothecenes demonstrates its potential. researchgate.net

Spectroscopic Identification and Structural Elucidation

Once separated, the definitive identification and structural elucidation of this compound rely on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the most powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. For this compound, ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information about the number and types of carbon atoms in the molecule.

Table 3: Expected ¹H NMR Chemical Shift Ranges for Key Protons in this compound

| Proton(s) | Expected Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| H-4 | 5.0 - 5.5 | d |

| H-10 | 5.3 - 5.8 | d |

| H-13 (epoxide) | 2.8 - 3.2 | d |

| H-15 (CH₂OAc) | 3.8 - 4.5 | m |

| Acetyl (CH₃) | 2.0 - 2.2 | s |

| Methyl (C-14, C-16) | 0.8 - 1.8 | s |

Table 4: Expected ¹³C NMR Chemical Shift Ranges for Key Carbons in this compound

| Carbon(s) | Expected Chemical Shift Range (ppm) |

|---|---|

| C=O (acetyl) | 169 - 172 |

| C-9 | 135 - 145 |

| C-10 | 115 - 125 |

| C-4 | 70 - 80 |

| C-12 (epoxide) | 60 - 70 |

| C-13 (epoxide) | 45 - 55 |

| C-15 (CH₂OAc) | 60 - 70 |

| Acetyl (CH₃) | 20 - 22 |

Mass Spectrometry (MS, MS/MS) and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the mass of this compound with high accuracy, allowing for the confirmation of its molecular formula (C₁₉H₂₆O₆). preprints.org

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecule, which provides valuable structural information. In MS/MS analysis, the protonated molecule [M+H]⁺ or an adduct ion (e.g., [M+NH₄]⁺ or [M+Na]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed.

The fragmentation of this compound typically involves the neutral loss of acetic acid (60 Da) from the acetyl groups at the C-4 and C-15 positions. Other characteristic fragmentations include cleavages of the trichothecene core structure. The exact fragmentation pattern can depend on the ionization method and collision energy.

Table 5: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = m/z 351.18)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 351.18 | 291.16 | 60.02 (CH₃COOH) |

| 351.18 | 249.15 | 102.03 (CH₃COOH + C₂H₂O) |

| 291.16 | 231.14 | 60.02 (CH₃COOH) |

Infrared (IR) Spectroscopy